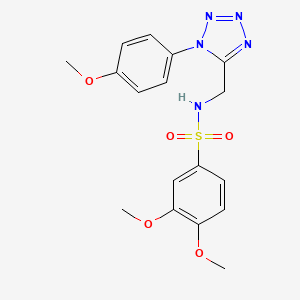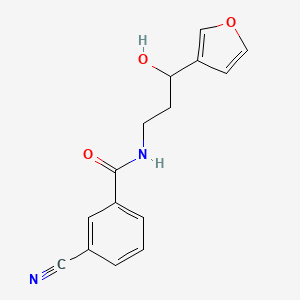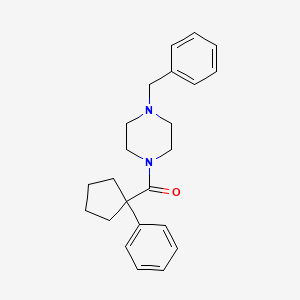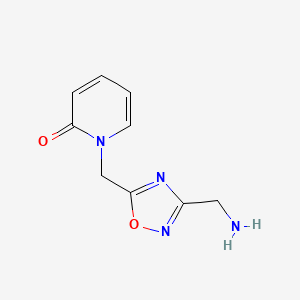
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves the cyclization of hydrazide groups into 1,3,4-oxadiazole nuclei, which has been shown to increase antimicrobial activity . Another synthesis route involves the condensation of cyanoacetohydrazide with diethyl monoimidic malonate to prepare ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which can react with various electrophilic reagents . Additionally, the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are supported by various spectroscopic methods such as IR, NMR, MS, and elemental analysis . These methods confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks.
Chemical Reactions Analysis
The reactivity of synthesized oxadiazole compounds towards electrophilic reagents has been reported, indicating a potential for diverse chemical transformations . Additionally, the condensation reactions involving 1,3-dicarbonyl compounds or their synthetic equivalents lead to the formation of various heterocyclic systems .
Physical and Chemical Properties Analysis
The physical properties, such as color and yield, of the synthesized compounds are documented, with one compound being described as a yellow colored compound with a 90% yield . The chemical properties, particularly the antimicrobial activity, are evaluated using the minimum inhibitory concentration (MIC) method, with some compounds showing significant antimicrobial activity . The prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) for the synthesized compounds provides insights into their potential pharmacological applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Derivatives
- Research in 2008 highlighted the synthesis of various N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds with structures related to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one. These compounds were characterized using IR, Mass, and 1H NMR spectra, providing insight into their potential applications in pharmaceuticals or as research chemicals (El‐Sayed et al., 2008).
Antimicrobial Activities
- A study conducted in 2009 synthesized compounds including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, a structure related to the compound . These compounds were tested for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Agents
- Research in 2007 on 1,3,4-oxadiazole derivatives, closely related to the compound of interest, explored their applications as potential anticancer agents. The study involved synthesizing and evaluating the anti-cancer activities of these compounds, highlighting their relevance in cancer research (Redda & Gangapuram, 2007).
Antibacterial and Antifungal Activities
- A study in 2005 focused on the synthesis of compounds with pyridyl triazole ring structures, similar to 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one. These compounds exhibited good antibacterial activity, suggesting their potential use in developing new antibacterial drugs (Hu et al., 2005).
Synthesis of Pyridine Ligands in Supermolecular Chemistry
- In 2004, research on the synthesis of pyridine ligands, which are structurally related to the compound , was conducted. These ligands were studied for their applications in supermolecular chemistry, indicating their significance in this field (Qian, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-5-7-11-8(15-12-7)6-13-4-2-1-3-9(13)14/h1-4H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQMECHJIFHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
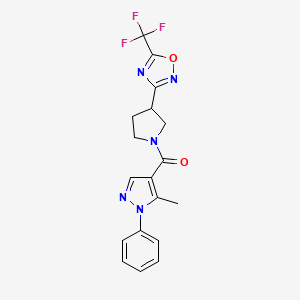
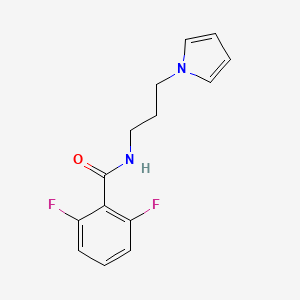
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)
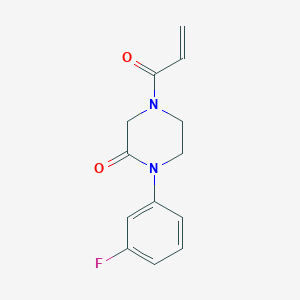

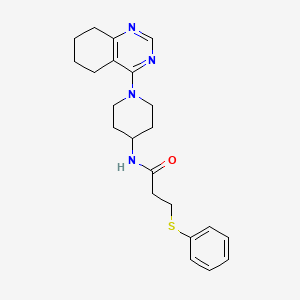
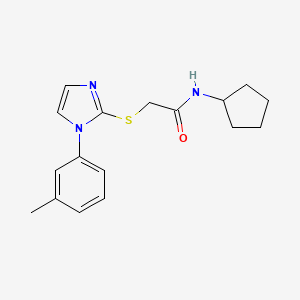
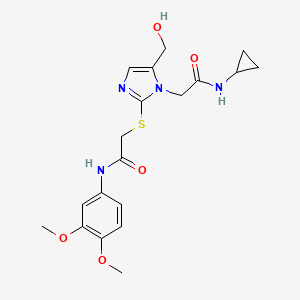
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
